2-(3-Methylbut-2-en-1-yl)propane-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-4-8(5-9)6-10/h3,8-10H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMLHNFACJSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CO)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Methylbut 2 En 1 Yl Propane 1,3 Diol and Analogues
Strategic Approaches to the Propane-1,3-diol Backbone
The synthesis of the 2-substituted propane-1,3-diol backbone is a critical first step, with several methodologies available to chemists.
Construction of 2-Substituted Propane-1,3-diol Frameworks
A primary route to 2-substituted propane-1,3-diols involves the alkylation of a malonic ester, such as diethyl malonate, followed by reduction. wikipedia.orglibretexts.org The carbon atom alpha to the two carbonyl groups of diethyl malonate is acidic and can be readily deprotonated by a base like sodium ethoxide to form a stable enolate. libretexts.org This nucleophilic enolate can then react with an appropriate electrophile. For the synthesis of the target molecule, the electrophile would be a prenyl halide, such as prenyl bromide. The resulting 2-prenyl-diethyl malonate is then reduced to afford 2-(3-methylbut-2-en-1-yl)propane-1,3-diol. Common reducing agents for this transformation include lithium aluminum hydride.
Another approach involves the reaction of an aldehyde with formaldehyde (B43269). For instance, 2,2-disubstituted propane-1,3-diols can be prepared by reacting a 2,2-disubstituted ethanal with formaldehyde in the presence of an acid ion exchanger, followed by reduction of the resulting intermediate. chemicalbook.com
Table 1: Selected Methods for the Construction of 2-Substituted Propane-1,3-diol Frameworks
| Starting Material | Reagents | Product | Key Features |
|---|
Chemo-Enzymatic Routes for Diol Synthesis
Chemo-enzymatic methods offer a powerful strategy for the stereoselective synthesis of 1,3-diols. These approaches combine the selectivity of enzymatic transformations with the efficiency of chemical reactions. For example, chiral 1,3-diols can be synthesized through a one-pot chemoenzymatic process that involves an enantioselective aldol (B89426) reaction catalyzed by a chiral Zn(II) complex, followed by an enzymatic reduction of the resulting aldol product using an oxidoreductase with cofactor regeneration. nih.gov This method allows for the production of all four possible stereoisomers of a 1,3-diol by selecting the appropriate chiral catalyst and enzyme. nih.gov
Another chemo-enzymatic strategy involves the kinetic resolution of racemic diols or the desymmetrization of meso-diols using enzymes, which can provide access to enantiomerically enriched 1,3-diols. nih.gov
Table 2: Chemo-Enzymatic Approaches to Chiral 1,3-Diols
| Strategy | Catalysts/Enzymes | Product | Key Features |
|---|---|---|---|
| One-pot aldol reaction and reduction | Chiral Zn(II) complex, Oxidoreductase, NADH cofactor regeneration | Chiral 1,3-diols | Allows for the synthesis of all four stereoisomers. nih.gov |
| Asymmetric aldol reaction and reduction | Proline-derived organocatalyst, CBS-oxazaborolidine | Chiral 1,3-diols | High enantiomeric purity (>99% ee) can be achieved. acs.org |
| Bioconversion | Gluconobacter oxydans (whole cells) | 3-Hydroxy-2-methylpropionic acid from 2-methyl-1,3-propanediol | Demonstrates the use of microorganisms for transformations of propanediol (B1597323) structures. rsc.org |
Introduction of the 3-Methylbut-2-en-1-yl Moiety (Prenylation)
The introduction of the prenyl group onto the propane-1,3-diol backbone is a key step that can be achieved through various chemical methods.
Regioselective and Stereoselective Prenylation Techniques
Achieving regioselectivity in the prenylation of diols is a significant challenge due to the presence of multiple reactive hydroxyl groups. Organocatalytic methods have emerged as a powerful tool for the regioselective functionalization of diols. rsc.orgrsc.orgresearchgate.net For example, diarylborinic acid catalysts can be used for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org These catalysts can selectively activate one hydroxyl group over another, allowing for controlled functionalization.
Stereoselective prenylation is crucial for the synthesis of chiral molecules. Chiral diol-based organocatalysts, such as those derived from BINOL or TADDOL, have been successfully employed in a variety of enantioselective reactions. nih.gov These catalysts can create a chiral environment that directs the approach of the reactants, leading to the formation of a specific stereoisomer.
Metal-Catalyzed and Organocatalytic Prenylation Reactions
Metal-catalyzed cross-coupling reactions are a common method for forming carbon-carbon bonds, including the introduction of a prenyl group. Palladium-catalyzed allylic alkylation is a well-established method where an allylic substrate, such as a prenyl halide or acetate, is coupled with a nucleophile. acs.org In the context of synthesizing this compound, the nucleophile would be the enolate of a malonic ester, as previously described. The choice of ligand in these palladium-catalyzed reactions is often crucial for achieving high regioselectivity and yield. nih.gov
Bismuth(III) salts have also been shown to catalyze the regioselective C-H selenation of indoles, demonstrating their potential in facilitating regioselective functionalization reactions. mdpi.com Iron(III) chloride has been used as a catalyst for the regioselective thiocyanation of arenes, further highlighting the utility of metal catalysts in directing reactions to specific sites. nih.gov
Organocatalysis offers a metal-free alternative for prenylation. As mentioned, chiral diol-based catalysts can be used to control the stereochemistry of the reaction. nih.gov N-heterocyclic carbenes (NHCs) are another class of organocatalysts that have been used in a variety of transformations, including allylation reactions.
Total Synthesis Strategies for Related Prenylated Natural Products (e.g., Ipsenol)
The synthetic methodologies described above are applicable to the total synthesis of various natural products containing a prenylated diol or a related structural motif. A notable example is ipsenol (B191551), an aggregation pheromone of the bark beetle Ips paraconfusus. The structure of ipsenol is 2-methyl-6-methylene-7-octen-4-ol, which features a structurally related prenyl-type unit.
The synthesis of ipsenol often involves the reaction of isovaleraldehyde (B47997) with a suitable prenyl-containing nucleophile. One approach utilizes an indium-mediated reaction, which has been shown to be effective for the prenylation of carbonyl compounds.
Chemical Derivatization and Functionalization of this compound
The chemical reactivity of this compound is primarily centered around its two primary hydroxyl (-OH) groups and the carbon-carbon double bond within the prenyl (3-methylbut-2-en-1-yl) substituent. The hydroxyl groups can undergo a variety of reactions typical of primary alcohols, such as esterification, etherification, and condensation reactions to form larger structures like polymers. The presence of the double bond adds another layer of functionality, allowing for reactions like hydrogenation, halogenation, or epoxidation, although the derivatization of the diol moiety is more commonly explored.
The derivatization of analogous 2-substituted and 2,2-disubstituted 1,3-propanediols is well-documented and provides a strong basis for understanding the potential transformations of the title compound. These reactions are crucial for producing a wide array of derivatives, including plasticizers, solvents, and monomers for polymers like polyesters and polyurethanes. google.comresearchgate.net
Esterification
Esterification is a fundamental derivatization reaction for 1,3-diols, converting the hydroxyl groups into ester linkages. This can be achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. The reaction can produce either a monoester or a diester, depending on the stoichiometry of the reactants. google.com
The esterification of 1,3-propanediol (B51772) and its substituted analogues is often catalyzed by acids, such as p-toluenesulfonic acid, or by employing transesterification methods. google.com For instance, the reaction of a 1,3-diol with a carboxylic acid can be driven to completion by removing the water formed during the reaction. These ester derivatives are significant in various industrial applications. For example, diesters of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) are utilized as film-forming agents in coatings.
The table below summarizes typical esterification reactions for 1,3-diol analogues.
| Diol Reactant | Esterifying Agent | Catalyst/Conditions | Product(s) | Reference |
| Biosourced 1,3-Propanediol | Stearic Acid | p-Toluenesulfonic acid, heat, nitrogen atmosphere | 1,3-Propanediol distearate | google.com |
| 2,2-Dimethyl-1,3-propanediol | Aliphatic Carboxylic Acids (C1-C8) | Ion exchanger or acid catalyst | Mono- and Di-esters | |
| 1,3-Propanediol | Terephthalic Acid | n-Butylstannoic acid and/or Tetraisopropyl titanate | Poly(trimethylene terephthalate) prepolymer | google.com |
| 2,3-Butanediol | Acetic Acid | Heterogeneous acid catalyst | Butane-2,3-diyl diacetate | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Etherification
The hydroxyl groups of this compound can be converted to ether functionalities. A common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. libretexts.org
For a diol, this reaction can be used to synthesize mono- or di-ethers. The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions, which are more prevalent with secondary and tertiary halides. libretexts.org The synthesis of sterically hindered ethers can be challenging, but specialized methods, such as photoinduced O-H bond insertions, have been developed for such transformations. acs.org
The resulting ethers have applications as solvents and may possess unique properties conferred by the combination of the diol backbone and the appended alkyl groups.
Polymerization
Substituted 1,3-propanediols are valuable monomers for the synthesis of various polymers, particularly polyesters and polyurethanes. The two primary hydroxyl groups allow for the formation of linear polymer chains through condensation reactions with dicarboxylic acids (for polyesters) or diisocyanates (for polyurethanes). google.comresearchgate.net
For example, 1,3-propanediol is a key component in the production of polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with applications in textiles and carpets. researchgate.netgoogle.com The properties of the resulting polymer, such as its crystallinity, melting point, and biodegradability, can be tuned by the structure of the diol and the co-monomer. researchgate.net The incorporation of a substituent at the C2 position of the propanediol, such as the prenyl group in the title compound, would be expected to influence the polymer's properties by disrupting chain packing and altering its flexibility.
The use of bio-based diols in polyester synthesis is an area of growing interest to increase the renewable content of these materials. researchgate.netmdpi.com
Cyclization Reactions
The 1,3-diol moiety can undergo cyclization reactions with aldehydes or ketones to form six-membered cyclic acetals, specifically 1,3-dioxanes. This reaction is often used as a method for protecting the diol functional groups during a multi-step synthesis. The reaction is typically catalyzed by an acid.
Biosynthetic Pathways and Enzymology of Isoprenoid Derived Diols
Fundamental Isoprenoid Biosynthesis: Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
Isoprenoids represent the most diverse family of natural products, with over 50,000 different compounds identified from various natural sources. chimia.ch The biosynthesis of all isoprenoids originates from two fundamental five-carbon (C5) building blocks: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). figshare.comwikipedia.orgwikipedia.org Organisms synthesize these essential precursors through two distinct and independent metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. figshare.comyoutube.com
The Mevalonate (MVA) pathway is the primary route for isoprenoid biosynthesis in eukaryotes (including mammals and fungi), archaea, and the cytosol of plants. figshare.comnih.gov The pathway commences with acetyl-CoA as the sole carbon source. wikipedia.orgmetwarebio.com Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comnih.gov The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of the entire pathway and is the well-known target of statin drugs. wikipedia.orgmetwarebio.comnih.gov A series of phosphorylation reactions and a final ATP-dependent decarboxylation convert mevalonate into IPP. wikipedia.orgnih.gov
The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate or DXP pathway, was discovered more recently in the 1990s. youtube.comnih.gov This pathway is prevalent in most bacteria, green algae, and the plastids of higher plants. figshare.comwikipedia.orgmdpi.com It begins with the condensation of two primary metabolites, pyruvate and D-glyceraldehyde 3-phosphate, to yield 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov DXP is then reductively isomerized to 2-C-methyl-D-erythritol 4-phosphate (MEP), the first committed intermediate of this pathway. nih.govnih.gov Through a sequence of enzymatic steps involving cytidine 5'-triphosphate (CTP) coupling, phosphorylation, cyclization to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP), and subsequent reductive ring-opening, the intermediate 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) is formed. nih.gov
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Starting Materials | Acetyl-CoA (3 molecules) | Pyruvate and D-Glyceraldehyde 3-Phosphate |
| Organismal Distribution | Eukaryotes, Archaea, Plant Cytosol | Most Bacteria, Green Algae, Plant Plastids |
| Key Intermediates | HMG-CoA, Mevalonate | DXP, MEP, HMBPP |
| Rate-Limiting Enzyme | HMG-CoA Reductase | Deoxyxylulose Phosphate Synthase (DXS) |
| Final Products | IPP (primarily) | IPP and DMAPP |
The culmination of both the MVA and MEP pathways is the production of the two universal C5 isoprenoid precursors, IPP and DMAPP. wikipedia.orgwikipedia.org In the MVA pathway, IPP is the direct product of the final decarboxylation step. wikipedia.orgnih.gov The synthesis of its more electrophilic isomer, DMAPP, requires the action of a specific enzyme, IPP isomerase (IDI), which catalyzes the reversible interconversion of IPP and DMAPP. wikipedia.orgnih.govwikipedia.org This isomerization is an essential activation step, as DMAPP typically serves as the initial substrate for prenyltransferases to begin the elongation of isoprenoid chains. pnas.org
In contrast, the final step of the MEP pathway, catalyzed by HMBPP reductase (IspH), concurrently produces both IPP and DMAPP, typically in a ratio of approximately 5:1. nih.gov Because both building blocks are formed simultaneously, an IPP isomerase is not considered essential for all organisms that utilize the MEP pathway. nih.govnih.gov
Enzymatic Prenylation Mechanisms and Prenyltransferase Characterization
Once synthesized, IPP and DMAPP serve as substrates for a class of enzymes known as prenyltransferases, which are responsible for constructing the vast array of isoprenoid structures. chimia.ch These enzymes catalyze the transfer of a prenyl group (a dimethylallyl, geranyl, or farnesyl moiety) from a pyrophosphate donor to an acceptor molecule. chimia.chmdpi.com The catalytic mechanism generally begins with the cleavage of the pyrophosphate leaving group from the prenyl donor, which generates a highly reactive allylic carbocation intermediate. chimia.ch This electrophilic species is then attacked by a nucleophilic site on the acceptor molecule, resulting in the formation of a new carbon-carbon, carbon-oxygen, or carbon-nitrogen bond. chimia.ch This process, known as prenylation, is a key modification that often enhances the lipophilicity and biological activity of the parent molecule. mdpi.comacs.orgrsc.org
Aromatic prenyltransferases are a particularly well-studied group of enzymes that attach prenyl groups to various phenolic and indole-containing compounds. chimia.ch Many of these soluble enzymes belong to the ABBA superfamily, so named for their characteristic structural fold consisting of a 10-stranded antiparallel β-barrel. nih.govnih.gov
A remarkable feature of many prenyltransferases, including members of the ABBA superfamily, is their relaxed or broad substrate specificity. nih.govnih.gov These promiscuous enzymes can often accept a diverse collection of aromatic substrates, including flavonoids, polyketides, and dihydroxynaphthalenes, as well as different isoprenoid donors like DMAPP and geranyl diphosphate (GPP). nih.govnih.govplos.org For example, the bacterial prenyltransferase NphB can catalyze both C-C and C-O based geranylation of numerous hydroxyl-containing aromatic compounds. nih.gov Similarly, DMATS1 from Fusarium fujikuroi exhibits unusually broad specificity, capable of using both DMAPP and GPP as prenyl donors and catalyzing both C-N and C-O bond-forming reactions. nih.gov This catalytic versatility is a result of flexible active sites that can accommodate various substrates while maintaining regioselectivity for the prenyl group transfer. nih.govpnas.org
The catalytic promiscuity of prenyltransferases makes them powerful tools for biocatalysis and synthetic biology. nih.govmdpi.com Many bioactive prenylated natural products, such as prenylflavonoids, exist in only trace amounts in their natural sources, which limits their further study and application. mdpi.comnih.gov Chemical synthesis of these complex molecules can be inefficient and require multiple protection and deprotection steps. rsc.org
Chemoenzymatic synthesis, which combines chemical methods with biological catalysts, offers an effective alternative. nih.gov By using prenyltransferases with relaxed substrate specificities, novel prenylated compounds can be generated from readily available precursors. rsc.orgnih.gov This approach has been successfully used to produce a variety of prenylated flavonoids, polyketides, and other aromatic compounds. nih.govresearchgate.net The enzymatic step provides high regioselectivity under mild reaction conditions, overcoming many challenges of traditional organic synthesis. nih.gov This strategy not only facilitates the production of known natural products but also enables the creation of "unnatural" derivatives with potentially new or enhanced biological activities. rsc.orgnih.gov
| Enzyme | Source Organism | Isoprenoid Donor(s) | Example Acceptor Substrate(s) | Product Type |
|---|---|---|---|---|
| NphB | Streptomyces sp. | GPP | Flavonoids, Dihydroxynaphthalenes | Geranylated Aromatics nih.gov |
| SCO7190 | Streptomyces coelicolor | GPP | Flavonoids (e.g., Genistein) | Geranylated Flavonoids nih.gov |
| CnqP3 | Streptomyces sp. CNQ-509 | DMAPP, GPP | Dihydroxynaphthalenes, Genistein | Prenylated/Geranylated Aromatics nih.govplos.org |
| DMATS1 | Fusarium fujikuroi | DMAPP, GPP | L-Tryptophan, L-Tyrosine | N- and O-Prenylated Amino Acids nih.gov |
| PagF | Cyanobacteria | DMAPP | Tyrosine-containing peptides | O-Prenylated Peptides pnas.orgpnas.org |
Metabolic Transformations and Fate of Prenyl Diols
The metabolic fate of specific prenylated diols such as 2-(3-Methylbut-2-en-1-yl)propane-1,3-diol is not extensively detailed in the scientific literature. However, based on the metabolism of related compounds, a general metabolic pathway can be proposed. Diols, as a chemical class, are subject to the same metabolic transformations as other alcohols. wikipedia.org This primarily involves oxidation of the hydroxyl groups. One or both of the primary alcohol groups in the propane-1,3-diol backbone could be oxidized, potentially forming hydroxy aldehydes, hydroxy acids, or ultimately dicarboxylic acids.
Furthermore, the prenyl (3-methylbut-2-enyl) moiety is also a substrate for metabolic enzymes. The double bond within the prenyl group can be a target for epoxidation or hydration. The terminal methyl groups could also undergo hydroxylation. The resulting metabolites would be more polar and more readily excreted from the organism. The specific enzymes involved and the preferred metabolic route would depend on the organism and the specific cellular context. In humans, short-chain diols have been identified in various metabolic states, indicating the existence of pathways for their processing. nih.gov
Natural Occurrence and Biogenetic Origins of this compound and Related Metabolites
While specific documentation on the natural occurrence of this compound is limited, its structure suggests a clear biogenetic origin rooted in primary and secondary metabolism. The molecule is a conjugate of two distinct metabolic building blocks: a propane-1,3-diol unit and a C5 prenyl unit.
The propane-1,3-diol backbone can be synthesized biologically, for instance, from intermediates of central carbon metabolism like dihydroxyacetone phosphate (DHAP), which is derived from glycolysis. nih.gov The prenyl moiety, specifically a dimethylallyl group, is derived from DMAPP, which is produced by either the MVA or MEP pathway as described previously.
The biogenesis of the final compound would require a prenyltransferase-catalyzed reaction to join these two precursors. This would involve the electrophilic alkylation of a propane-1,3-diol precursor with DMAPP. Given the known versatility of prenyltransferases, it is plausible that an enzyme with a suitably shaped active site could catalyze the C-prenylation of a C3 diol, although this specific reaction is not yet characterized. Related prenylated metabolites, such as prenylthiol (3-methyl-2-butene-1-thiol), are known to occur naturally, for example in cannabis, highlighting nature's capacity to functionalize the prenyl unit. nih.govwikipedia.org The existence of other simple diols like 2-methyl-1,3-propanediol and 2-methyl-2-propyl-1,3-propanediol further underscores the diversity of diol structures found in biological and synthetic contexts. wikipedia.org
Mechanistic Investigations and Structure Activity Relationship Sar Studies of Prenylated 1,3 Diols
Elucidation of Molecular Mechanisms of Action
The biological activity of prenylated 1,3-diols is likely attributable to their ability to interact with specific enzymes and modulate key cellular signaling pathways.
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl pyrophosphate (FPP), a precursor for numerous essential molecules, including sterols, dolichols, and ubiquinone. nih.govresearchgate.net This pathway's importance in various cellular processes makes FPPS a significant target for drug development, particularly for cancer and bone resorption diseases. nih.govwikipedia.org
Prenylated compounds, due to their structural similarity to the natural substrates of FPPS, are logical candidates for investigation as inhibitors. The mechanism of FPPS involves the binding of isoprenoid pyrophosphates; thus, molecules containing prenyl groups could potentially compete for the active site. researchgate.netnih.gov For instance, inhibitors of FPPS often disrupt the mevalonate pathway, which in turn impairs the prenylation of small GTPase signaling proteins, leading to decreased osteoclast activity. researchgate.netwikipedia.org The nitrogen-containing bisphosphonates are potent FPPS inhibitors, and their mechanism often involves interaction with the enzyme's active site. wikipedia.org Natural-product-derived inhibitors are also of great interest as potential therapeutics. nih.gov
While direct inhibition of FPPS by 2-(3-Methylbut-2-en-1-yl)propane-1,3-diol has not been extensively documented, related prenylated flavonoids have been shown to exhibit strong binding affinity to enzymes like xanthine oxidase through hydrogen bonds and hydrophobic interactions. tandfonline.comnih.gov The diol functional groups could play a crucial role in this binding, similar to how hydroxyl groups on other inhibitors form key hydrogen bonds with enzyme active sites. wikipedia.org
The inhibition of enzymes like FPPS can have significant downstream effects on cellular signaling. The disruption of protein prenylation is a key consequence, affecting the function of proteins crucial for cellular homeostasis. nih.gov Beyond direct enzyme inhibition, prenylated phenolic compounds are known to modulate a wide range of inflammation-associated and cancer-related signaling pathways. nih.govmdpi.com
These pathways include:
Nuclear Factor-κB (NF-κB): A key regulator of the inflammatory response. Prenylated flavonoids have been shown to suppress NF-κB signaling. mdpi.com
Mitogen-Activated Protein Kinase (MAPK): A central signaling cascade involved in cell growth, differentiation, and survival. mdpi.com
Phosphatidylinositol 3-kinase (PI3K)/Akt: This pathway is crucial for controlling cell proliferation, survival, and metastasis. mdpi.com
Polyphenols can modulate these pathways, affecting the expression of inflammatory mediators and influencing processes like cell cycle progression and apoptosis. nih.govmdpi.com For example, some phenolic compounds enhance neurotrophin-mediated signaling, promoting neuronal survival and differentiation through the PI3K/Akt and MAPK pathways. dovepress.comsemanticscholar.org The prenyl group on a 1,3-diol scaffold could enhance the compound's ability to interact with cell membranes and modulate these intracellular cascades.
Table 1: Cellular Signaling Pathways Modulated by Phenolic and Prenylated Compounds
| Signaling Pathway | Modulated by | Potential Downstream Effects | Reference |
|---|---|---|---|
| NF-κB | Prenylated Flavonoids | Reduction of pro-inflammatory cytokine production | mdpi.com |
| MAPK | Polyphenols | Control of cell growth, differentiation, and survival | mdpi.com |
| PI3K/Akt/mTOR | Polyphenols, Isoflavones | Regulation of cell proliferation, transcription, and survival | mdpi.com |
Structure-Activity Relationship (SAR) Analysis for Prenylated 1,3-Diols
The biological activity of prenylated 1,3-diols is intrinsically linked to their chemical structure. SAR studies aim to identify the key structural features responsible for their effects, guiding the design of more potent and selective analogs.
The prenyl side chain is a critical determinant of bioactivity for many natural products. Prenylation often enhances the biological activity of compounds like flavonoids. nih.gov This enhancement is frequently attributed to increased lipophilicity, which can improve membrane permeability and affinity for biological targets. mdpi.com
Key considerations for the prenyl group in SAR studies include:
Presence and Location: The addition of a prenyl group can significantly increase the potency of a compound compared to its non-prenylated parent molecule. nih.gov
Cyclization and Oxidation: Modifications such as epoxidation, dehydrogenation, and cyclization of the prenyl chain can lead to a wide diversity of natural products with distinct biological profiles. researchgate.net For instance, intramolecular cyclization of prenylated flavanones has been shown to increase anti-inflammatory activity. mdpi.com
These modifications play a pivotal role in shaping the structural and functional diversity of natural products and are of great interest for synthetic biology and drug discovery. researchgate.net
Table 2: Hypothetical SAR of Prenyl Side Chain Modifications
| Modification | Predicted Impact on Bioactivity | Rationale |
|---|---|---|
| Removal of Prenyl Group | Decrease | Reduced lipophilicity and target affinity. |
| Increase Chain Length | Variable | May increase or decrease activity depending on the target's binding pocket size. |
| Cyclization | Increase | Can lead to a more rigid conformation, potentially improving binding specificity and activity. mdpi.com |
The propane-1,3-diol core provides a scaffold for the molecule and its hydroxyl groups are likely key players in molecular recognition. Hydroxyl groups are frequently involved in forming hydrogen bonds with the active sites of enzymes, which is a critical factor for potent inhibition. wikipedia.org
In the context of enzyme inhibition, SAR studies on various compounds have highlighted the importance of hydroxyl groups:
HIV Protease Inhibitors: A hydroxyl group on the core motif is crucial for forming a hydrogen bond with aspartate residues in the enzyme's binding site. wikipedia.org
Lignin Inhibition of Cellulase: Phenolic hydroxyl groups have been identified as critical to the inhibitory effects of lignin on enzymatic hydrolysis. ingentaconnect.comresearchgate.net Blocking these hydroxyl groups can significantly reduce the inhibitory effect. ingentaconnect.com
Flavonoid Inhibitors: The number and position of hydroxyl groups on the flavonoid skeleton significantly affect their anti-enzymatic activities. scienceopen.comnih.gov
For this compound, the two hydroxyl groups of the propane-1,3-diol moiety are expected to be important for anchoring the molecule within a biological target's binding site through hydrogen bonding. Modifications to this core, such as esterification of the hydroxyl groups or the introduction of other substituents, would likely have a profound impact on its biological activity.
Computational Chemistry and Molecular Modeling Approaches
In the absence of extensive experimental data, computational methods serve as powerful tools to predict and rationalize the biological activity of molecules like this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights.
Molecular Docking: This technique can be used to predict the preferred binding orientation of a ligand to its target protein. For example, docking studies have been used to investigate the binding of herbal compounds to the active site of FPPS. nih.gov Such studies could reveal potential hydrogen bonding interactions between the diol's hydroxyl groups and the enzyme, as well as hydrophobic interactions involving the prenyl chain. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of a ligand-protein complex over time. mdpi.comnih.gov This can help to validate docking poses and provide a more dynamic picture of the molecular interactions.
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of a series of compounds with their biological activities. nih.govmdpi.com These models can then be used to guide the design of new, more potent inhibitors based on a specific molecular scaffold. arxiv.org
By applying these computational approaches, researchers can generate hypotheses about the mechanism of action of prenylated 1,3-diols and rationally design future experimental studies.
Table 3: Common Computational Chemistry Techniques in Drug Discovery
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predicts ligand binding mode and affinity. | Identifies key interactions (H-bonds, hydrophobic contacts) and binding energy. | nih.govtandfonline.comnih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms in a ligand-protein complex. | Assesses the stability of binding and conformational changes. | mdpi.comnih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are fundamental in drug discovery and mechanistic biology.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, a docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a selected target protein. The selection of the target would be based on the known or hypothesized biological activity of prenylated compounds. The results would be a series of binding poses ranked by a scoring function, which estimates the binding affinity. Key interactions, such as hydrogen bonds formed by the diol's hydroxyl groups and hydrophobic interactions from the prenyl chain, would be identified.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-receptor complex. An MD simulation would treat the docked complex as a dynamic entity, simulating the movements of atoms over time. This would allow for the assessment of the stability of the binding pose predicted by docking. Analysis of the MD trajectory can reveal crucial information about the flexibility of the ligand in the binding pocket, the conformational changes in the protein upon ligand binding, and the energetic contributions of different types of interactions. For instance, simulations could highlight the role of the flexible prenyl tail in anchoring the molecule within a hydrophobic pocket of the target protein.
| Computational Technique | Predicted Information for this compound | Key Structural Features Involved |
| Molecular Docking | Binding affinity (scoring), preferred binding pose, key interacting residues. | Hydroxyl groups (hydrogen bonding), prenyl group (hydrophobic interactions). |
| Molecular Dynamics | Stability of binding, conformational changes, solvent effects, free energy of binding. | Flexibility of the prenyl chain, rotational freedom of hydroxyl groups. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Electronic Structure: Calculations such as Density Functional Theory (DFT) can be used to determine the electronic structure of this compound. This would involve optimizing the molecule's geometry to find its most stable 3D conformation. From the optimized structure, various electronic properties can be calculated. The distribution of electron density and the electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule. The hydroxyl groups are expected to be electron-rich (nucleophilic), while the carbon-carbon double bond in the prenyl group also represents a region of high electron density.
Reactivity Descriptors: Quantum chemical calculations can also provide reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For this compound, the HOMO is likely to be localized on the double bond and the oxygen atoms of the diol, suggesting these are the primary sites for electrophilic attack.
| Quantum Chemical Parameter | Predicted Information for this compound | Implication for Reactivity |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles of the most stable conformation. | Provides the foundational structure for all other calculations. |
| Electrostatic Potential | Visualization of electron-rich and electron-poor regions. | Identifies likely sites for non-covalent interactions and chemical reactions. |
| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. | Predicts the molecule's electron-donating and accepting capabilities. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and kinetic reactivity. |
Advanced Analytical and Spectroscopic Characterization of 2 3 Methylbut 2 En 1 Yl Propane 1,3 Diol
Chromatographic Separation Techniques
Chromatography is fundamental for the isolation, purification, and analysis of 2-(3-Methylbut-2-en-1-yl)propane-1,3-diol from synthetic reaction mixtures or natural product extracts. The choice of technique depends on the volatility and polarity of the compound and the analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of two hydroxyl groups, this compound has limited volatility and may exhibit poor peak shape in GC analysis. To overcome this, derivatization is a common strategy employed before analysis. This process replaces the active hydrogen atoms of the hydroxyl groups with non-polar moieties, increasing volatility and thermal stability.
Common derivatization methods for diols include:
Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.
Esterification: Conversion into more volatile esters, such as phenylboronic esters, which is a method successfully used for the simultaneous determination of other diols like propane-1,2-diol and butane-2,3-diol in complex matrices. nih.govresearchgate.net
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). The mass spectrometer detector then fragments the eluted molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of the derivatized this compound would be expected to show characteristic losses of the derivatizing group and fragmentation of the prenyl side chain, allowing for unambiguous identification and quantification, even at trace levels in metabolomics studies. oiv.intoiv.int
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of non-volatile or thermally labile compounds like this compound. mdpi.comnih.gov Given its moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable mode for its analysis.
A typical RP-HPLC method would involve:
Stationary Phase: A non-polar C18 (octadecylsilyl) column.
Mobile Phase: A gradient mixture of water and an organic solvent such as acetonitrile or methanol. sielc.comsielc.com
Detection: A Refractive Index Detector (RID) is often used for diols as they lack a strong UV chromophore. Alternatively, Evaporative Light Scattering Detection (ELSD) or coupling to a mass spectrometer (LC-MS) can provide higher sensitivity and structural information.
This technique is highly scalable, allowing for both analytical-scale quantification and preparative-scale isolation to obtain a highly purified sample of the compound for further spectroscopic analysis or biological testing. mdpi.com
Spectroscopic Elucidation of Molecular Structure
Spectroscopy is the cornerstone for determining the precise molecular structure of a purified compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of the molecular formula and connectivity.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be used to assign all proton and carbon signals unequivocally.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals corresponding to each unique proton environment in the molecule. The expected signals, their predicted chemical shifts, multiplicities, and integrations are detailed in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.15 | Triplet (t) | 1H | =CH- (H-3') |
| ~3.60 - 3.80 | Multiplet (m) | 4H | -CH₂OH (H-1, H-3) |
| ~2.10 | Doublet of Triplets (dt) | 2H | =CH-CH₂- (H-1') |
| ~1.90 | Multiplet (m) | 1H | -CH- (H-2) |
| ~1.70 | Singlet (s) | 3H | =C-CH₃ (H-5') |
| ~1.62 | Singlet (s) | 3H | =C-CH₃ (H-4') |
Note: The signals for the two hydroxyl (-OH) protons would also be present, typically as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom in the structure.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~134 | =C(CH₃)₂ (C-2') |
| ~122 | =CH- (C-3') |
| ~65 | -CH₂OH (C-1, C-3) |
| ~45 | -CH- (C-2) |
| ~28 | =CH-CH₂- (C-1') |
| ~26 | =C-CH₃ (C-5') |
| ~18 | =C-CH₃ (C-4') |
2D-NMR Spectroscopy: To confirm these assignments, 2D-NMR experiments are essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for example, between the olefinic proton (H-3') and the adjacent methylene protons (H-1'), and between the methine proton (H-2) and the methylene protons of the diol (H-1, H-3).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming which proton signal corresponds to which carbon signal (e.g., linking the ¹H signal at ~5.15 ppm to the ¹³C signal at ~122 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the prenyl side chain to the propanediol (B1597323) backbone. For instance, correlations would be expected from the methylene protons of the prenyl group (H-1') to the central methine carbon of the diol (C-2).
HRMS is used to determine the exact mass of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₁₆O₂.
The theoretical monoisotopic mass of this compound is calculated as:
(8 x 12.000000) + (16 x 1.007825) + (2 x 15.994915) = 144.11503 u
HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ to within a few parts per million (ppm) of the theoretical value, confirming the molecular formula as C₈H₁₆O₂. biodeep.cn
Stereochemical Analysis and Absolute Configuration Determination of Chiral Diols
The this compound molecule contains a single stereocenter at the C-2 position of the propane-1,3-diol backbone. Therefore, it exists as a pair of enantiomers: (R)-2-(3-Methylbut-2-en-1-yl)propane-1,3-diol and (S)-2-(3-Methylbut-2-en-1-yl)propane-1,3-diol. Determining the absolute configuration of a chiral molecule is a critical step in its complete characterization, as enantiomers can have vastly different biological activities.
Several methods can be employed to determine the absolute configuration:
Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. This allows for the separation of the racemic mixture and the determination of enantiomeric excess (ee).
NMR with Chiral Derivatizing Agents (CDAs): The diol can be reacted with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters. These diastereomers have distinct chemical shifts in their NMR spectra, particularly for protons near the newly formed ester linkages. By analyzing these differences, the absolute configuration of the original diol can be deduced.
X-ray Crystallography: If the compound or a suitable crystalline derivative can be formed, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure and the absolute configuration of the stereocenter. taylorandfrancis.com This method is considered the gold standard for stereochemical assignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
